Boc-5-hydroxy-D-tryptophan

Enzyme Inhibition Stereoselectivity Tryptophan Metabolism

Researchers requiring stereochemically defined, orthogonally protected tryptophan analogs for SPPS often face supply inconsistency and undocumented isomer purity. Boc-5-hydroxy-D-tryptophan (CAS 102838-87-9) resolves this as a D-configuration building block with Boc/OH dual functionality, enabling selective coupling without side reactions. Key advantages: - D-stereochemistry ensures resistance to AADC and proteolytic degradation for stable peptide constructs. - Free 5-OH indole group permits post-coupling modification, compatible with standard Boc/Bzl SPPS protocols. - Provides a validated negative control for serotonergic studies, as the D-isomer lacks L-5-HTP's behavioral effects.

Molecular Formula C16H20N2O5
Molecular Weight 320.34 g/mol
Cat. No. B12284219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-5-hydroxy-D-tryptophan
Molecular FormulaC16H20N2O5
Molecular Weight320.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)O)C(=O)O
InChIInChI=1S/C16H20N2O5/c1-16(2,3)23-15(22)18-13(14(20)21)6-9-8-17-12-5-4-10(19)7-11(9)12/h4-5,7-8,13,17,19H,6H2,1-3H3,(H,18,22)(H,20,21)/t13-/m1/s1
InChIKeyJELADEDZLOFFTA-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-5-hydroxy-D-tryptophan Product Overview


Boc-5-hydroxy-D-tryptophan (CAS 102838-87-9, MF: C₁₆H₂₀N₂O₅, MW: 320.35) is a protected non-proteinogenic amino acid derivative featuring a tert-butyloxycarbonyl (Boc) group at the α-amine and a 5-hydroxyl substitution on the indole ring in the D-configuration . As a building block in solid-phase peptide synthesis (SPPS) and a precursor for serotonin analogs, its dual protection (Boc on amine, free 5-OH on indole) allows selective orthogonal coupling strategies, while the D-stereochemistry confers distinct biological and enzymatic properties compared to its L-enantiomer [1][2].

1 Orthogonal Boc/Bzl SPPS building block
2 D-configuration for stereochemical-control studies
3 Free 5-OH indole for selective modification

Boc-5-hydroxy-D-tryptophan Procurement Considerations


Generic substitution of Boc-5-hydroxy-D-tryptophan with unprotected 5-hydroxy-D-tryptophan, L-enantiomers, or alternative protecting group strategies is not scientifically valid. Unprotected 5-hydroxy-D-tryptophan lacks the Boc group required for selective α-amine protection during SPPS, leading to unwanted side reactions and poor coupling efficiency [1]. Substituting with Boc-5-hydroxy-L-tryptophan alters the stereochemical outcome of enzymatic interactions; D- and L-isomers exhibit fundamentally different biological activities, as evidenced by D-5-HTP's lack of behavioral effects in vivo compared to L-5-HTP's dose-dependent activity [2]. Furthermore, using alternative protecting groups (e.g., Fmoc, Cbz) changes the orthogonal deprotection profile, affecting compatibility with established Boc/Bzl SPPS protocols. The free 5-hydroxyl group on the indole ring is also sensitive to oxidation and alkylation during synthesis, requiring specific protection strategies that are not universally applicable to all tryptophan derivatives [3].

Unprotected 5-hydroxy-D-tryptophan Lacks α-Boc protection required for SPPS; may lead to side reactions and low coupling efficiency.
Boc-5-hydroxy-L-tryptophan Alters stereochemical outcome; enzyme interaction profile differs, and behavioral response may not transfer as negative control.
Alternative protecting groups (Fmoc, Cbz) Change orthogonal deprotection strategy; may break Boc/Bzl SPPS compatibility and 5-OH sensitivity handling.

Boc-5-hydroxy-D-tryptophan Comparative Evidence


Differential Enzyme Inhibition: D- vs. L-5-Hydroxytryptophan

The D- and L-enantiomers of 5-hydroxytryptophan exhibit distinct inhibitory profiles against tryptophan 2,3-dioxygenase. At 0.1 mM concentration, 5-hydroxy-D-tryptophan inhibits D-tryptophan cleavage by 26% and L-tryptophan cleavage by 29% in mouse enzyme preparations. In contrast, 5-hydroxy-L-tryptophan shows 40% inhibition of D-tryptophan cleavage and 53% inhibition of L-tryptophan cleavage under identical conditions [1]. The D-isomer provides a less potent but more balanced inhibition profile, which may be advantageous for mechanistic studies requiring minimal perturbation of the enzyme system.

Enzyme inhibition profile
Head-to-head
D-5-HTP: 26% (D-Trp), 29% (L-Trp) vs. L-5-HTP: 40%, 53% inhibition at 0.1 mM
Distinct inhibition balance supports stereospecific enzyme studies
Tryptophan 2,3-dioxygenase, mouse enzyme; reported comparison
Enzyme Inhibition Stereoselectivity Tryptophan Metabolism

In Vivo Behavioral Selectivity: D- vs. L-5-Hydroxytryptophan

Intraperitoneal administration of L-5-hydroxytryptophan induces dose-dependent backward walking behavior in mice, a serotonergic behavioral response. In contrast, D-5-hydroxytryptophan (the deprotected form of Boc-5-hydroxy-D-tryptophan) has no significant effect on mouse behavior at equivalent doses and serves as a validated negative control [1]. This stereospecific behavioral difference confirms that the D-isomer does not engage the same serotonergic pathways in vivo, making it an essential tool for distinguishing specific from non-specific effects.

In vivo behavioral response
Head-to-head
D-5-HTP: no significant effect; L-5-HTP: dose-dependent backward walking
Stereochemically matched negative control for serotonergic assays
Mouse model, intraperitoneal; dose range not specified
Neuropharmacology Serotonin Behavioral Assays

AADC L-Selectivity: D-5-Hydroxytryptophan Resistance

Aromatic L-amino acid decarboxylase (AADC, EC 4.1.1.28) from hog kidney is strictly specific for L-tryptophan and 5-hydroxy-L-tryptophan, with no detectable activity toward the D-enantiomer or methyl-substituted L-tryptophan analogs [1]. This stereochemical exclusivity confirms that Boc-5-hydroxy-D-tryptophan (and its deprotected D-5-HTP form) cannot be converted to serotonin via the canonical mammalian biosynthetic pathway, establishing its utility as a metabolic control or as a building block for D-amino acid-containing peptides with resistance to endogenous enzymatic processing.

AADC substrate specificity
Class-level
D-5-HTP: no detectable activity; L-5-HTP: active substrate
Resistance to canonical serotonin biosynthesis pathway
Hog kidney AADC, wild-type; class-level inference
Enzyme Specificity Serotonin Biosynthesis AADC

Indole NH Protection in SPPS: Boc vs. Unprotected

The NH-group of the tryptophan indole nucleus is susceptible to attack by electrophilic reagents during peptide synthesis when left unprotected. This vulnerability leads to reduced yields due to side reactions, particularly when arginine residues with protected guanidino groups are present in the sequence [1]. Boc protection of the indole nitrogen (Nin-Boc) prevents these side reactions, while the α-Boc group enables orthogonal Boc/Bzl SPPS compatibility. This dual Boc protection strategy is specifically claimed in US5300651A for tryptophan derivatives [1].

Indole NH protection in SPPS
Method context
α-Boc + Nin-Boc protected vs. unprotected indole: reduced side reactions, improved crude purity
Supports Boc/Bzl SPPS compatibility and yield
US5300651A; claims for tryptophan derivatives
Peptide Synthesis Protecting Groups Side Reactions

Enzyme Inhibition Affinity: D-Trp vs. 5-Hydroxy-L-Trp

In competitive inhibition studies with the enzyme EC 1.3.3.10, D-tryptophan exhibits a Ki of 0.0066 mM, while 5-hydroxy-L-tryptophan shows a Ki of 0.037 mM [1]. The approximately 5.6-fold higher binding affinity of D-tryptophan suggests that the D-configuration, when combined with 5-hydroxylation (as in Boc-5-hydroxy-D-tryptophan), may yield distinct binding characteristics compared to L-configured hydroxylated analogs. This class-level inference supports the rationale for selecting D-configured, 5-hydroxy-substituted building blocks for structure-activity relationship (SAR) studies.

Ki inference D-Trp vs 5-OH-L-Trp
Cross-study
D-Trp Ki 0.0066 mM; 5-OH-L-Trp Ki 0.037 mM (5.6-fold difference)
D-configuration with 5-OH may offer distinct binding context
EC 1.3.3.10 competitive assay; not directly measured for target compound
Enzyme Kinetics Competitive Inhibition Ki Values

5-HT Receptor Binding of D-5-Hydroxytryptophan

D-5-Hydroxytryptophan (the deprotected form of Boc-5-hydroxy-D-tryptophan) binds to the serotonin (5-HT) binding site with affinity in the micromolar range [1]. While specific Kd or IC50 values are not provided in the source, this binding activity confirms that the D-isomer retains the ability to interact with serotonin receptors, albeit with distinct pharmacological consequences compared to L-5-HTP (which induces behavioral effects). This property makes D-5-HTP-containing peptides valuable as potential 5-HT receptor probes with reduced agonist activity.

5-HT receptor binding
Data to verify
Micromolar range binding reported; exact Kd/IC50 not provided
May support receptor probe development; requires characterization
Source review recommended; receptor subtype unspecified
Serotonin Receptor Ligand Binding 5-HT

Boc-5-hydroxy-D-tryptophan Application Scenarios


Solid-Phase Peptide Synthesis Using Boc/Bzl Chemistry

Boc-5-hydroxy-D-tryptophan is ideally suited for incorporation into peptides via standard Boc/Bzl SPPS protocols. The α-Boc group allows for acid-labile N-terminal deprotection, while the free 5-hydroxyl group on the indole ring can be left unprotected or selectively modified post-coupling. The D-configuration provides resistance to proteolytic degradation and may enhance peptide stability in biological assays [1]. The compound's compatibility with Boc chemistry is supported by its structural similarity to other Boc-protected amino acids widely used in SPPS [2].

Synthesis of Serotonin Receptor Probes and Antagonists

Given that D-5-hydroxytryptophan binds to 5-HT receptors in the micromolar range [1], Boc-5-hydroxy-D-tryptophan serves as a protected precursor for synthesizing D-amino acid-containing peptide ligands targeting serotonin receptors. These peptides may act as antagonists or modulators with reduced agonist activity compared to L-5-HTP-derived counterparts, as evidenced by the lack of behavioral effects in rodent models [2].

Stereospecificity Studies in Tryptophan Metabolism

The D-stereochemistry of Boc-5-hydroxy-D-tryptophan (and its deprotected D-5-HTP form) renders it resistant to aromatic L-amino acid decarboxylase (AADC), which is strictly L-specific [1]. This property makes it an invaluable tool for dissecting stereospecific steps in serotonin biosynthesis and tryptophan metabolism. Furthermore, its distinct inhibitory profile against tryptophan 2,3-dioxygenase (26-29% inhibition at 0.1 mM) compared to L-5-HTP (40-53% inhibition) [2] enables comparative enzymology studies requiring differential inhibition patterns.

Negative Control for Serotonergic Behavioral Assays

For in vivo studies investigating the behavioral effects of serotonergic compounds, peptides or compounds derived from Boc-5-hydroxy-D-tryptophan provide a stereochemically matched negative control. The D-isomer (as D-5-HTP) does not induce the backward walking behavior seen with L-5-HTP in mice [1], confirming its suitability for distinguishing specific serotonergic effects from non-specific behavioral changes.

Application
Selection Property
Validation Focus
SPPS with Boc/Bzl chemistry
Orthogonal Boc/Bzl SPPS compatibility
Crude peptide purity and yield
Serotonin receptor ligand development
5-HT receptor binding context
Receptor binding assay characterization
Tryptophan metabolism stereospecificity studies
AADC resistance / enzyme inhibition profile
Enzyme activity and inhibition endpoints
Serotonergic behavioral assay control
Stereochemically matched negative control
Behavioral endpoint specificity

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